molecular formula C20H30O4 B159452 Dihexyl terephthalate CAS No. 1818-96-8

Dihexyl terephthalate

Cat. No. B159452
Key on ui cas rn: 1818-96-8
M. Wt: 334.4 g/mol
InChI Key: MLIPQTRXLNTCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05078907

Procedure details

Typical reagent levels were as follows: dihexyl terephthalate (33.5 g, 0.10 mole), potassium hydroxide (5.6 g, 0.10 mole), 100 ml of toluene and 20 ml of 1-hexanol. After workup 20.2g (70%) of product was recovered.
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
potassium monomethyl terephthalate

Identifiers

REACTION_CXSMILES
[C:1]([O:18]CCCCCC)(=[O:17])[C:2]1[CH:16]=[CH:15][C:5]([C:6]([O:8][CH2:9]CCCCC)=[O:7])=[CH:4][CH:3]=1.[OH-].[K+:26].C(O)CCCCC>C1(C)C=CC=CC=1>[C:6]([O:8][CH3:9])(=[O:7])[C:5]1[CH:15]=[CH:16][C:2]([C:1]([O-:18])=[O:17])=[CH:3][CH:4]=1.[K+:26] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
33.5 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)OCCCCCC)C=C1)(=O)OCCCCCC
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(CCCCC)O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After workup 20.2g (70%) of product was recovered

Outcomes

Product
Name
potassium monomethyl terephthalate
Type
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)OC.[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.